4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine is a heterocyclic compound with the molecular formula and a molecular weight of approximately 178.20 g/mol. This compound features two methyl groups at positions 4 and 5, and two amino groups at positions 2 and 7 of the imidazo[5,1-f][1,2,4]triazine structure. It is classified under the category of triazine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
The synthesis of 4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine typically involves cyclization reactions starting from appropriate precursors. One common synthetic route includes:
In industrial settings, the synthesis may be scaled up using continuous flow reactors to enhance yield and purity. Additional purification steps like recrystallization or chromatography are employed to meet quality specifications .
The molecular structure of 4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine can be represented by the following structural formula:
4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine can participate in several types of chemical reactions:
The mechanism of action for 4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors that regulate cell proliferation and other critical cellular processes. This interaction can lead to inhibition or modulation of enzyme activity, which is particularly relevant in exploring its potential anticancer properties. The specific pathways affected can vary based on the biological context and application .
Property | Data |
---|---|
CAS Number | 50473-86-4 |
Molecular Formula | C7H10N6 |
Molecular Weight | 178.20 g/mol |
IUPAC Name | 4,5-dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine |
InChI | InChI=1S/C7H10N6/c1-3H3,(H2,N8)(H2,N9) |
InChI Key | HLCUIWAMSVKHRS-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C(=NC(=NN2C(=N1)N)N)C |
These properties indicate that the compound is a stable heterocyclic structure suitable for various chemical transformations and applications.
The applications of 4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine span several scientific disciplines:
This compound's diverse applications highlight its significance in both research and practical applications across different fields.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9